Ethylene glycol dimethacrylate (EGDMA) is a short-chain, bifunctional aliphatic methacrylate widely procured as a reactive diluent and crosslinking agent in polymer synthesis. Featuring two polymerizable methacrylate groups separated by a minimal ethylene glycol spacer, EGDMA provides a higher crosslink density compared to longer-chain analogs like triethylene glycol dimethacrylate (TEGDMA). In industrial and laboratory settings, it is primarily selected for its low baseline viscosity, rapid polymerization kinetics, and ability to form highly rigid, glassy polymer networks. These properties make it a critical precursor in the formulation of dental composites, molecularly imprinted polymers (MIPs), and specialized hydrogels, where strict control over hydrolytic stability, mechanical toughness, and network architecture is required to meet performance specifications[1].
Substituting EGDMA with longer-chain dimethacrylates (such as TEGDMA) or rigid aromatic crosslinkers (such as divinylbenzene, DVB) fundamentally alters the processability and performance of the final polymer. In resin matrices, replacing EGDMA with TEGDMA introduces hydrophilic triethylene oxide spacers, which significantly increases water sorption and accelerates hydrolytic degradation of the cured material [1]. Furthermore, in molecular imprinting workflows, substituting EGDMA with DVB often results in cavities that are either too rigid or poorly defined, leading to a measurable drop in enantioselectivity and binding capacity [2]. Consequently, buyers cannot treat aliphatic dimethacrylates as interchangeable; the specific spacer length of EGDMA is mathematically critical for matching side-chain dimensions in copolymers and minimizing diluent volumes in high-solids formulations.
In the formulation of high-viscosity base resins such as Bis-GMA (viscosity ~574 Pa·s), the choice of reactive diluent dictates the final mechanical and hydrolytic properties. EGDMA possesses a significantly lower dynamic viscosity (0.0026 Pa·s) compared to the industry-standard TEGDMA (0.0086 Pa·s). This allows formulators to achieve the required handling viscosity using a lower mass fraction of the diluent. By minimizing the diluent concentration and eliminating the hydrophilic ether linkages present in TEGDMA, EGDMA-based composites exhibit reduced overall water uptake and improved long-term hydrolytic stability compared to TEGDMA-diluted baselines[1].
| Evidence Dimension | Dynamic Viscosity |
| Target Compound Data | EGDMA: 0.0026 Pa·s |
| Comparator Or Baseline | TEGDMA: 0.0086 Pa·s |
| Quantified Difference | EGDMA exhibits ~70% lower viscosity than TEGDMA. |
| Conditions | Rheological measurement of pure monomers at a constant temperature of 30 °C. |
Procuring EGDMA allows formulators to use less reactive diluent to achieve target processability, thereby preserving the mechanical strength and water resistance of the base resin.
The mechanical resilience of hydrogels is highly dependent on the structural compatibility between the crosslinker and the primary monomer. Studies evaluating HEMA (2-hydroxyethyl methacrylate) hydrogels demonstrate that networks crosslinked with EGDMA yield significantly higher toughness than those crosslinked with TEGDMA. This enhancement is attributed to the fact that the molecular length of EGDMA closely matches the HEMA side chains, which facilitates optimal chain packing and increases reversible hydrophobic interactions that dissipate energy under stress [1].
| Evidence Dimension | Hydrogel Toughness and Energy Dissipation |
| Target Compound Data | EGDMA-crosslinked HEMA exhibits high energy dissipation and structural toughness. |
| Comparator Or Baseline | TEGDMA-crosslinked HEMA exhibits lower toughness and higher relative brittleness. |
| Quantified Difference | EGDMA provides superior structural matching to HEMA side chains compared to TEGDMA, preventing premature mechanical failure. |
| Conditions | Mechanical testing of photo-polymerized HEMA hydrogels with varying crosslinker chain lengths. |
Buyers formulating contact lenses or swellable biomedical devices should select EGDMA over TEGDMA to prevent brittle failure and maximize material lifespan.
In the synthesis of molecularly imprinted polymers (MIPs) for chiral recognition, the crosslinker must provide sufficient rigidity to maintain cavity shape without hindering analyte diffusion. Comparative evaluations reveal that EGDMA-crosslinked polymers exhibit higher binding specificity and selectivity factors than systems crosslinked with divinylbenzene (DVB). While DVB creates an excessively tight and rigid network that can restrict template rebinding, EGDMA offers the optimal balance of backbone rigidity and localized flexibility, making it a benchmark matrix for high-fidelity imprinting [1].
| Evidence Dimension | Binding Specificity and Selectivity Factor |
| Target Compound Data | EGDMA provides optimal cavity fidelity and high target analyte recovery. |
| Comparator Or Baseline | DVB provides overly rigid cavities, reducing effective binding capacity. |
| Quantified Difference | EGDMA-crosslinked systems show higher specificity for target enantiomers compared to DVB networks. |
| Conditions | Heat-induced polymerization of 4-vinylpyridine functional monomers with D-mandelic acid templates. |
For analytical and chromatographic applications, procuring EGDMA ensures higher resolution and target recovery than traditional aromatic crosslinkers like DVB.
The spacer length between the methacrylate groups directly governs polymerization kinetics. Calorimetric studies of bulk thermal polymerization show that EGDMA experiences an earlier onset of autoacceleration and diffusion-controlled propagation (vitrification) compared to TEGDMA or PEG400DMA. Because EGDMA possesses only a single ethylene glycol unit, the mobility of its pendent double bonds is highly restricted, leading to rapid gelation and the formation of a tightly crosslinked, glassy polymer network [1].
| Evidence Dimension | Onset of autoacceleration and vitrification |
| Target Compound Data | EGDMA exhibits rapid autoacceleration and early diffusion-controlled propagation. |
| Comparator Or Baseline | TEGDMA and PEG400DMA exhibit delayed autoacceleration due to higher pendent chain mobility. |
| Quantified Difference | Decreasing the spacer length to one ethylene glycol unit (EGDMA) maximizes crosslink density and accelerates network lock-in compared to TEGDMA. |
| Conditions | Bulk thermal polymerization initiated by AIBN, monitored via calorimetry. |
Manufacturers of fast-curing adhesives and rigid plastics must procure EGDMA to achieve rapid structural lock-in and high glass transition temperatures.
Due to its exceptionally low dynamic viscosity (0.0026 Pa·s) and lack of hydrophilic triethylene oxide spacers, EGDMA is a primary reactive diluent for high-solids Bis-GMA resins. It allows formulators to achieve optimal handling characteristics while minimizing the total diluent volume, thereby reducing water sorption and improving the long-term hydrolytic stability of the cured composite compared to TEGDMA-based alternatives [1].
In the production of contact lenses and swellable biomedical materials, EGDMA is selected over longer-chain dimethacrylates (like TEGDMA) because its molecular length closely matches the side chains of the HEMA monomer. This structural compatibility enhances reversible hydrophobic interactions, significantly increasing the mechanical toughness and tear resistance of the final hydrogel [2].
EGDMA is a benchmark crosslinker for fabricating MIPs used in solid-phase extraction and chiral chromatography. Its specific chain length provides the exact balance of structural rigidity and flexibility needed to form high-fidelity binding cavities, offering superior enantioselectivity and analyte recovery compared to overly rigid alternatives like DVB [3].
EGDMA is utilized for applications requiring fast vitrification and high crosslink density. Its short spacer limits the mobility of pendent double bonds, triggering rapid autoacceleration during polymerization. This makes it an essential procurement choice for UV-curable adhesives and glassy polymers where immediate network lock-in and high mechanical rigidity are critical[4].
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